Methyl 2-(1-benzylpiperidin-4-yl)acetate

Übersicht

Beschreibung

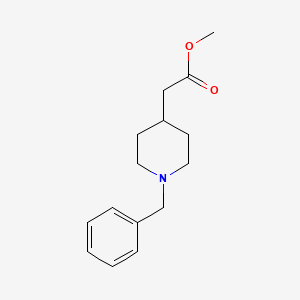

Methyl 2-(1-benzylpiperidin-4-yl)acetate is a chemical compound with the molecular formula C15H21NO2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and an acetate ester.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-benzylpiperidin-4-yl)acetate typically involves the reaction of 1-benzylpiperidine with methyl chloroacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Analyse Chemischer Reaktionen

Stereoselective Transformations

2 undergoes further stereoselective modifications:

-

Lactonization : Treatment with methanolic HCl converts 2 into (–)-lactone 7 (methyl (1S,4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1-methyl-3-oxo-1H-pyrano[3,4-c]pyridine-7-carboxylate), a precursor to (–)-ajmalicine (3 ) .

-

Olefin Formation : Reaction with Grignard reagents produces (+)-olefin 15 (methyl [( R)-3-( Z)-ethylidene-1-methoxycarbonylpiperidin-4-yl]acetate), a key intermediate for (–)-tetrahydroalstonine .

Oxidation and Reduction Pathways

The ketone moiety in 2 participates in selective redox reactions:

-

L-Selectride Reduction : Stereoselective reduction of the α,β-unsaturated ketone 30 (t-butyl (4aR,8aR)-1,2,3,4,4a,5,6,8a-octahydro-6-oxoisoquinoline-2-carboxylate) yields the D/E-ring system of (+)-yohimbine .

-

Ketone Oxidation : Conversion to ethyl [(4R,5R)-5-ethyl-2-oxopiperidin-4-yl]acetate (21 ) facilitates (–)-emetine synthesis .

Mechanistic Insights

-

Asymmetric Induction : The Michael reaction’s stereoselectivity arises from chiral induction during cyclization, favoring the R-configuration at C4 .

-

Steric Effects : The benzyl group on the piperidine nitrogen directs regioselectivity in subsequent reactions, such as lactonization and olefin formation .

Stability and Reactivity

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 2-(1-benzylpiperidin-4-yl)acetate has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural similarity to known pharmacological agents positions it as a candidate for drug development targeting conditions such as Alzheimer's disease and other cognitive impairments. Research indicates that derivatives of this compound may exhibit activity against acetylcholinesterase, an enzyme involved in neurotransmitter regulation .

Biological Studies

The compound is being studied for its interactions with various biological targets, including neurotransmitter receptors. Initial findings suggest that it may modulate neurotransmitter release and uptake, contributing to its potential neuroprotective effects. Research has shown that modifications to the piperidine structure can enhance biological activity, leading to the development of multi-target-directed ligands aimed at treating complex neurological conditions .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique ester functional group provides specific reactivity that can be exploited in various chemical reactions, making it an essential intermediate in the synthesis of biologically active compounds .

Case Study 1: Neurotherapeutic Applications

A study focused on the design and synthesis of multi-target ligands incorporating this compound revealed promising results in inhibiting acetylcholinesterase and preventing β-amyloid aggregation, both critical factors in Alzheimer's disease pathology. The compounds demonstrated significant neuroprotective properties in vitro, suggesting potential for further development into therapeutic agents .

Case Study 2: Development of New Materials

Research has also explored the use of this compound in developing new materials with specific chemical properties. Its ability to act as a precursor in synthesizing polymers and other materials highlights its industrial relevance beyond medicinal applications .

Wirkmechanismus

The mechanism of action of Methyl 2-(1-benzylpiperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzyl group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The acetate ester group can also undergo hydrolysis, releasing the active piperidine derivative, which can further interact with molecular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 2-(1-phenylpiperidin-4-yl)acetate

- Methyl 2-(1-benzylpyrrolidin-3-yl)acetate

- Methyl 2-(1-benzylpiperazin-4-yl)acetate

Uniqueness

Methyl 2-(1-benzylpiperidin-4-yl)acetate is unique due to its specific structural features, such as the benzyl group attached to the piperidine ring and the acetate ester functionality. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

Methyl 2-(1-benzylpiperidin-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Characteristics

This compound features a piperidine ring with a benzyl substituent and an acetate group. The structural characteristics are crucial for its interaction with biological targets.

| Component | Description |

|---|---|

| Piperidine Ring | Central structure influencing binding properties |

| Benzyl Group | Enhances hydrophobic interactions |

| Acetate Group | Provides reactivity and potential hydrolysis |

The mechanism of action involves the compound's interaction with neurotransmitter receptors and enzymes. The piperidine moiety is known to influence neurotransmitter release, while the acetate group can undergo hydrolysis to release the active piperidine derivative, which may further interact with various molecular pathways.

Neuropharmacological Effects

Research indicates that this compound exhibits neuropharmacological properties, particularly in relation to acetylcholinesterase (AChE) inhibition. AChE inhibitors are crucial in treating conditions like Alzheimer's disease by enhancing cholinergic transmission.

- Inhibition of AChE : Preliminary studies suggest that this compound shows promising AChE inhibitory activity, which is critical for cognitive enhancement .

Antiviral Potential

Recent investigations have explored the antiviral properties of compounds structurally related to this compound. For instance, derivatives have demonstrated activity against viruses such as Ebola, suggesting that similar mechanisms may be applicable to this compound .

Study on AChE Inhibition

A study evaluated the AChE inhibitory activity of various compounds, including this compound. Results indicated that while it was not the most potent inhibitor compared to established drugs like donepezil, it still exhibited significant activity.

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 15.0 ± 2.5 | 3.5 |

| Donepezil | 0.5 ± 0.1 | - |

This table illustrates the relative potency of this compound compared to a standard AChE inhibitor.

Antiviral Activity Assessment

In another study focusing on antiviral activity, several derivatives were synthesized and tested against viral infections. The results indicated that compounds with similar structural features showed effective inhibition at low micromolar concentrations.

Research Findings

Recent literature has highlighted the potential applications of this compound in drug design:

Eigenschaften

IUPAC Name |

methyl 2-(1-benzylpiperidin-4-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-18-15(17)11-13-7-9-16(10-8-13)12-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARYVEQQQQARCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401260710 | |

| Record name | Methyl 1-(phenylmethyl)-4-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401260710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247259-33-2 | |

| Record name | Methyl 1-(phenylmethyl)-4-piperidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247259-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-(phenylmethyl)-4-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401260710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.